Trikvilar

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

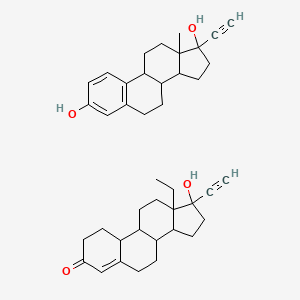

Trikvilar is a combination oral contraceptive that contains two active ingredients: levonorgestrel and ethinyl estradiol. Levonorgestrel is a synthetic form of the naturally occurring female sex hormone, progesterone, while ethinyl estradiol is a synthetic form of estrogen. This combination is primarily used to prevent pregnancy by inhibiting ovulation, altering the cervical mucus to prevent sperm penetration, and modifying the endometrial lining to prevent implantation .

Synthetic Routes and Reaction Conditions:

Levonorgestrel: The synthesis of levonorgestrel involves multiple steps, starting from estrone. The key steps include the reduction of estrone to estradiol, followed by selective oxidation and subsequent functional group modifications to introduce the desired substituents.

Ethinyl Estradiol: Ethinyl estradiol is synthesized from estrone through a series of reactions, including acetylation, reduction, and selective oxidation to introduce the ethinyl group at the 17α-position.

Industrial Production Methods:

- The industrial production of these compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in controlled environments to maintain the stability and efficacy of the active ingredients .

Types of Reactions:

Oxidation: Levonorgestrel and ethinyl estradiol can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert ketones or other oxidized forms back to their respective alcohols.

Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various catalysts and reagents, such as acids, bases, and transition metal catalysts, are employed depending on the specific substitution reaction.

Major Products:

- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of levonorgestrel can yield 17α-hydroxyprogesterone derivatives .

科学研究应用

Triquilar, also known as Trikvilar, is a triphasic oral contraceptive (OC) . It is marketed under different brand names, including Logynon, Trionetta 21 and 28, Trinordiol, and Triphasil .

Composition and Comparison

Triquilar consists of 50-75-125 μg levonorgestrel (LNG) and 30-40-30 μg ethinylestradiol (EE) . Studies have compared this triphasic OC with monophasic pills containing different amounts of levonorgestrel and ethinylestradiol .

Efficacy

Clinical trials have examined the effectiveness of Triquilar. One study involving 527 women over 6,291 treatment cycles reported seven pregnancies, with most being attributed to patient error. Only one pregnancy occurred without a discernible reason . Contraceptive efficacy data from Phase 3 studies show Pearl Indices of 1.04 and 1.64 in two separate studies .

Cycle Control and Bleeding Patterns

About half of the included trials reported favorable bleeding patterns, that is less spotting, breakthrough bleeding or amenorrhea, in triphasic versus monophasic OC users . A study in Chinese women using Triquilar showed a low incidence of missed withdrawal bleeding (0.25%), spotting (0.97%), and breakthrough bleeding (0.48%) .

Side Effects and Discontinuation

Common side effects observed in clinical studies include nausea and vomiting (6.4%), breast tenderness (3.7%), dizziness (2.4%), and headache (1.6%), with most occurring during the initial cycles . Discontinuation rates have been reported for various reasons, including pregnancy (1.33 per hundred women), menstrual disturbances (0.76), side effects (3.80), other medical reasons (2.09), and personal reasons (4.18) .

Pharmacokinetics

Triquilar can affect the metabolism of other drugs. Ethinyloestradiol and levonorgestrel can influence CYP2C19 activity, which is involved in the metabolism of drugs like omeprazole .

作用机制

Trikvilar exerts its effects through multiple mechanisms:

Inhibition of Ovulation: Levonorgestrel and ethinyl estradiol suppress the release of gonadotropins from the hypothalamus, preventing the maturation and release of eggs from the ovaries.

Alteration of Cervical Mucus: The combination of hormones thickens the cervical mucus, making it difficult for sperm to penetrate and reach the egg.

Modification of Endometrial Lining: The hormones alter the endometrial lining, making it less receptive to implantation of a fertilized egg

相似化合物的比较

Norgestrel: A progestin similar to levonorgestrel but with a slightly different chemical structure.

Desogestrel: Another progestin used in combination oral contraceptives, known for its high selectivity for progesterone receptors.

Norethindrone: A first-generation progestin used in various contraceptive formulations.

Uniqueness:

- Trikvilar’s unique combination of levonorgestrel and ethinyl estradiol provides a balanced hormonal profile, offering effective contraception with a favorable safety and side effect profile. Its triphasic formulation mimics the natural hormonal cycle, reducing the incidence of side effects and improving user compliance .

属性

分子式 |

C41H52O4 |

|---|---|

分子量 |

608.8 g/mol |

IUPAC 名称 |

13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H28O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3 |

InChI 键 |

ORKBYCQJWQBPFG-UHFFFAOYSA-N |

规范 SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。